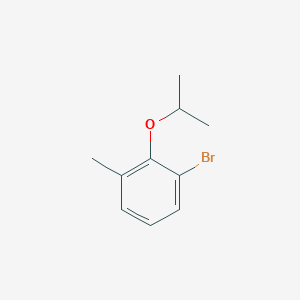
3-Bromo-2-isopropoxytoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-isopropoxytoluene is an organic compound with the molecular formula C10H13BrO. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and an isopropoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxytoluene typically involves the bromination of 2-isopropoxytoluene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the bromination process.
化学反応の分析
Types of Reactions
3-Bromo-2-isopropoxytoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Elimination Reactions: Under certain conditions, the isopropoxy group can be eliminated to form alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Formation of quinones or carboxylic acids.
Reduction Products: Formation of dehalogenated toluene derivatives.
科学的研究の応用
3-Bromo-2-isopropoxytoluene has several applications in scientific research:
Medicine: Explored for its role in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Bromo-2-isopropoxytoluene involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but contains a hydroxyl group instead of an isopropoxy group.
2-Bromo-4-isopropoxytoluene: Similar but with different substitution patterns on the aromatic ring.
3-Bromo-2-methoxytoluene: Contains a methoxy group instead of an isopropoxy group.
Uniqueness
3-Bromo-2-isopropoxytoluene is unique due to the presence of both bromine and isopropoxy groups, which confer distinct reactivity and properties. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
1208076-00-9 |
|---|---|
分子式 |
C10H13BrO |
分子量 |
229.11 g/mol |
IUPAC名 |
1-bromo-3-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,1-3H3 |
InChIキー |
OGSJAYXEZDMQMV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Br)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


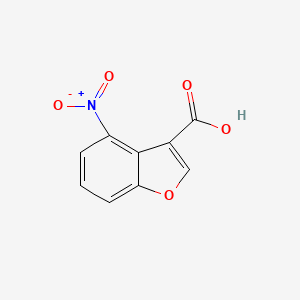
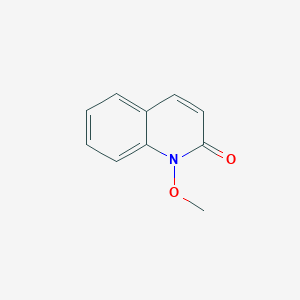

![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
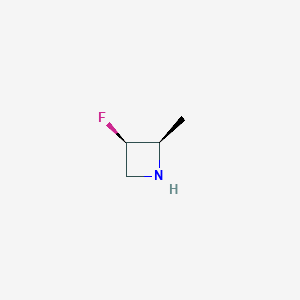
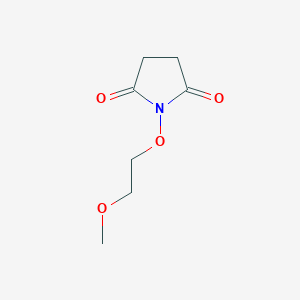
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
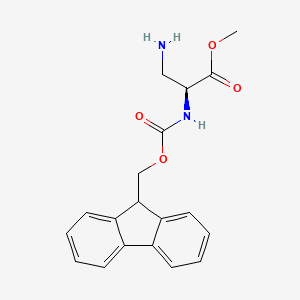
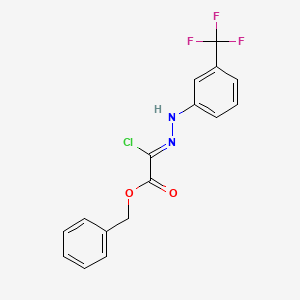
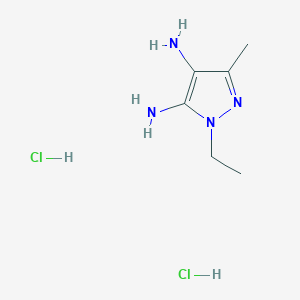
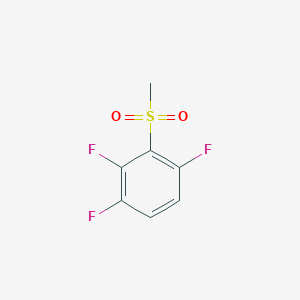
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
